2-(3-Isocyanatophenoxy)-6-methylpyrazine
Overview
Description
2-(3-Isocyanatophenoxy)-6-methylpyrazine is an organic compound that features both an isocyanate group and a pyrazine ring. The presence of these functional groups makes it a versatile compound in various chemical reactions and applications. The isocyanate group is known for its high reactivity, particularly with nucleophiles, making this compound valuable in the synthesis of polymers and other complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Isocyanatophenoxy)-6-methylpyrazine typically involves the reaction of 3-isocyanatophenol with 6-methylpyrazine. This can be achieved through a nucleophilic substitution reaction where the hydroxyl group of 3-isocyanatophenol is replaced by the pyrazine ring. The reaction is usually carried out in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of isocyanates, including this compound, often involves the phosgene process. due to the toxicity of phosgene, alternative methods such as the non-phosgene route are being explored. This involves the formation of carbamates through the reaction of nitro-amino compounds with carbon monoxide, dimethyl carbonate, and urea, followed by thermal decomposition to yield the isocyanate .
Chemical Reactions Analysis
Types of Reactions
2-(3-Isocyanatophenoxy)-6-methylpyrazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the isocyanate group to an amine.
Substitution: The isocyanate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst can be used.
Substitution: Nucleophiles like alcohols, amines, and water react readily with the isocyanate group.
Major Products
Oxidation: Oxides of the original compound.
Reduction: Amines.
Substitution: Urethanes, ureas, and carbamates.
Scientific Research Applications
2-(3-Isocyanatophenoxy)-6-methylpyrazine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Medicine: Investigated for its potential use in drug development due to its reactive isocyanate group.
Industry: Utilized in the production of polyurethane foams, coatings, and adhesives.
Mechanism of Action
The mechanism of action of 2-(3-Isocyanatophenoxy)-6-methylpyrazine involves the reactivity of the isocyanate group. This group can react with nucleophiles to form stable products such as urethanes and ureas. The molecular targets include hydroxyl and amine groups, which are abundant in biological molecules and polymers. The pathways involved typically include nucleophilic addition and substitution reactions .
Comparison with Similar Compounds
Similar Compounds
Phenyl isocyanate: Similar in reactivity but lacks the pyrazine ring.
Toluene diisocyanate: Widely used in industry but has different structural properties.
Hexamethylene diisocyanate: Used in non-yellowing polyurethane materials.
Uniqueness
2-(3-Isocyanatophenoxy)-6-methylpyrazine is unique due to the presence of both the isocyanate group and the pyrazine ring, which provides a combination of reactivity and stability not found in simpler isocyanates. This makes it particularly valuable in specialized applications where both functional groups are required .
Properties
IUPAC Name |
2-(3-isocyanatophenoxy)-6-methylpyrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O2/c1-9-6-13-7-12(15-9)17-11-4-2-3-10(5-11)14-8-16/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCRVXXVLPQYITG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CC(=N1)OC2=CC=CC(=C2)N=C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40640383 | |
Record name | 2-(3-Isocyanatophenoxy)-6-methylpyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40640383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
921938-94-5 | |
Record name | 2-(3-Isocyanatophenoxy)-6-methylpyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40640383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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